ML-180
Overview
Description
ML-180, also known as SR1848, is a potent inverse agonist of the orphan nuclear receptor liver receptor homolog 1 (LRH-1; NR5A2). This compound has shown significant potential in inhibiting LRH-1-dependent cancers. It does not inhibit steroidogenic factor 1 (SF-1; NR5A1) and has an IC50 value of 3.7 micromolar for LRH-1 .
Mechanism of Action
Target of Action
ML-180 primarily targets the orphan nuclear receptor liver receptor homolog 1 (LRH-1; NR5A2) . LRH-1 plays a crucial role in various biological processes, including cholesterol transport, bile acid metabolism, and steroidogenesis .
Mode of Action
This compound acts as an inverse agonist of LRH-1 . It binds to LRH-1, inhibiting its activity and leading to changes in the expression of genes regulated by this receptor .
Result of Action
This compound has been shown to inhibit cell proliferation in an LRH-1-dependent manner . It also leads to a significant inhibition of cyclin-D1 and cyclin-E1 expression in hepatic cells . Furthermore, this compound treatment results in a rapid decrease of LRH-1 expression and efficiently represses endogenous LRH-1 signaling .
Biochemical Analysis
Biochemical Properties
ML-180 interacts with the liver receptor homolog-1 (LRH-1), a nuclear receptor . Through LRH-1, this compound alters the expression of haptoglobin and serum amyloid proteins A1 and A4 . It also induces the death of estrogen-receptor negative MDA-MB-231 breast cancer cells and inhibits the steroidogenic acute regulatory promoter .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering the expression of certain proteins and inducing cell death in specific types of cancer cells . It also impacts cell signaling pathways and gene expression, particularly in relation to the steroidogenic acute regulatory promoter .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the LRH-1 receptor . It acts as an inverse agonist, leading to repression of LRH-1 activity . This results in changes in gene expression and impacts on cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML-180 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
ML-180 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups .
Scientific Research Applications
ML-180 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of LRH-1 and its role in various biochemical pathways.
Biology: Helps in understanding the biological processes regulated by LRH-1, including cell proliferation and differentiation.
Medicine: Potential therapeutic agent for treating LRH-1-dependent cancers and other diseases.
Industry: Used in the development of new drugs and therapeutic strategies targeting nuclear receptors
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to ML-180 include:
SR1848: Another inverse agonist of LRH-1 with similar activity.
SF-1 inhibitors: Compounds that inhibit steroidogenic factor 1 but are not selective for LRH-1
Uniqueness
This compound is unique due to its high selectivity for LRH-1 and its potent inverse agonist activity. Unlike other compounds that may affect multiple nuclear receptors, this compound specifically targets LRH-1, making it a valuable tool for studying LRH-1-dependent pathways and developing targeted therapies .
Properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c21-15-5-4-8-17(13-15)23-9-11-24(12-10-23)18-14-19(26)25(20(27)22-18)16-6-2-1-3-7-16/h4-5,8,13-14,16H,1-3,6-7,9-12H2,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMQQIFPOIZPIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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